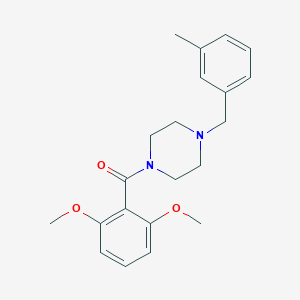
1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine, also known as DMMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. DMMP has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. The inhibition of this enzyme may contribute to the antitumor activity of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has been found to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects
1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of HIV reverse transcriptase. 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has also been found to possess antioxidant activity and to increase the levels of glutathione, a key antioxidant molecule, in cells. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, there are also some limitations to the use of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine may exhibit toxicity at high concentrations, and caution should be exercised when using it in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine as a potential anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the investigation of the mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine. Elucidating its molecular targets could provide insights into its biological activities and potential therapeutic applications. Additionally, the development of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine derivatives with improved pharmacological properties is an area of active research.
Synthesemethoden
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine involves the reaction of 1-(2,6-dimethoxyphenyl)piperazine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and yields 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbenzyl)piperazine has been found to exhibit antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2,6-dimethoxyphenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-6-4-7-17(14-16)15-22-10-12-23(13-11-22)21(24)20-18(25-2)8-5-9-19(20)26-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI-Schlüssel |
CMHCDVIKWZCQLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Phenyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247402.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)